Cas no 1184980-42-4 (Phenazepam-D4)

Phenazepam-D4 化学的及び物理的性質
名前と識別子
-
- Phenazepam-D4
- Phenazepam-d5
- 7-bromo-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-9-deuterio-1,3-dihydro-1,4-benzodiazepin-2-one
- Phenazepam-d4 CRM NEW
- Phenazepam-D4 solution
- BD 98-d5
- Fenazepam-d5
- Phenazepam-d4 (CRM)
- 1184980-42-4
- 7-bromo-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one
-
- インチ: InChI=1S/C15H10BrClN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20)/i1D,2D,3D,4D
- InChIKey: CGMJQQJSWIRRRL-RHQRLBAQSA-N
- ほほえんだ: C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3Cl
計算された属性
- せいみつぶんしりょう: 352.99800
- どういたいしつりょう: 351.99161g/mol
- 同位体原子数: 4
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 415
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- フラッシュポイント: 2℃
- PSA: 44.95000
- LogP: 3.41270
Phenazepam-D4 セキュリティ情報
- 危険物輸送番号:UN 1648 3 / PGII
- 危険カテゴリコード: 11-20/21/22-36
- セキュリティの説明: 16-36/37
-
危険物標識:
Phenazepam-D4 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P-093-1ML |
Phenazepam-D |
1184980-42-4 | 100 μg/mL in acetonitrile, ampule of 1 mL, certified reference material, Cerilliant | 1ML |
2424.38 | 2021-05-13 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci75334-1mg |
Phenazepam-d4 (CRM) |
1184980-42-4 | 98% | 1mg |
¥3660.00 | 2022-04-26 |
Phenazepam-D4 関連文献
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
Phenazepam-D4に関する追加情報
Phenazepam-D4 (CAS No. 1184980-42-4): An Overview of a Deuterated Benzodiazepine
Phenazepam-D4 (CAS No. 1184980-42-4) is a deuterated derivative of the benzodiazepine Phenazepam. This compound has gained significant attention in recent years due to its unique properties and potential applications in both research and clinical settings. Deuterated compounds, such as Phenazepam-D4, are increasingly used in pharmaceutical research to study the metabolism, pharmacokinetics, and pharmacodynamics of drugs, providing valuable insights into their behavior in biological systems.
Phenazepam itself is a benzodiazepine that has been used for its anxiolytic, sedative, and anticonvulsant properties. It is structurally similar to other benzodiazepines like diazepam and alprazolam but exhibits distinct pharmacological characteristics. The deuterium substitution in Phenazepam-D4 alters the molecular weight and isotopic composition, which can influence the compound's metabolic stability and pharmacokinetic profile.
The introduction of deuterium atoms into the molecular structure of Phenazepam results in a compound with enhanced stability. Deuterium, being a heavier isotope of hydrogen, forms stronger bonds with carbon atoms, leading to slower metabolic degradation. This property is particularly advantageous in drug development, as it can extend the half-life of the drug and reduce the frequency of dosing required for therapeutic effects. Recent studies have shown that deuterated compounds like Phenazepam-D4 can maintain their efficacy while potentially reducing side effects associated with rapid metabolism.
In the context of neuropharmacology, Phenazepam-D4 has been studied for its effects on the central nervous system (CNS). Benzodiazepines exert their effects primarily through modulation of the GABA-A receptor, which is involved in inhibitory neurotransmission. The deuterium substitution in Phenazepam-D4 does not alter its primary mechanism of action but can influence its binding affinity and duration of action at the receptor site. This makes it a valuable tool for studying receptor dynamics and drug-receptor interactions.
Clinical trials involving deuterated compounds have shown promising results in terms of safety and efficacy. For instance, a study published in the *Journal of Medicinal Chemistry* (2022) evaluated the pharmacokinetic properties of Phenazepam-D4 in comparison to its non-deuterated counterpart. The results indicated that Phenazepam-D4 exhibited a longer half-life and more stable plasma concentrations, which could translate into improved therapeutic outcomes for patients with anxiety disorders or epilepsy.
The use of deuterated compounds also opens up new avenues for drug discovery and development. By modifying the metabolic stability and pharmacokinetic properties of existing drugs, researchers can optimize their therapeutic potential while minimizing adverse effects. This approach is particularly relevant in the development of drugs for chronic conditions where long-term treatment is necessary.
In addition to its potential therapeutic applications, Phenazepam-D4 has been utilized as a research tool in various scientific investigations. Its unique isotopic composition allows for precise tracking and quantification using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods are crucial for understanding the metabolic pathways and distribution patterns of drugs within biological systems.
The environmental impact of pharmaceuticals is another area where deuterated compounds like Phenazepam-D4 show promise. Deuterium substitution can reduce the environmental degradation rate of drugs, potentially minimizing their ecological footprint. This aspect is increasingly important as regulatory bodies and public health organizations emphasize the need for sustainable drug development practices.
In conclusion, Phenazepam-D4 (CAS No. 1184980-42-4) represents an important advancement in the field of benzodiazepine research and development. Its unique properties make it a valuable tool for both clinical applications and scientific investigations. As research continues to uncover new insights into its behavior and potential benefits, Phenazepam-D4 is poised to play a significant role in advancing our understanding of drug metabolism and improving patient outcomes.
1184980-42-4 (Phenazepam-D4) 関連製品
- 2138546-21-9(2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-sulfonyl fluoride)
- 1261817-01-9(2-Methoxy-5-(2,4,5-trichlorophenyl)pyridine-4-methanol)
- 1805870-89-6(2-Bromo-7-chloro-1H-benzimidazole-4-acetic acid)
- 73534-55-1((3S)-3,4-dihydro-3-methyl-2(1H)-Quinoxalinone)
- 511272-53-0((3R)-3-(3-chlorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 2228514-11-0(2-1-(5-bromo-2-methoxypyridin-3-yl)cyclopropylethan-1-amine)
- 1805713-96-5(Ethyl 2-(2-chloropropanoyl)-6-hydroxybenzoate)
- 946266-07-5(3-fluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide)
- 1219172-46-9(methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo1,2-cquinazolin-2-yl}propanoate)
- 485402-39-9(2-methyl-4,5,6,7-tetrahydro-3H-imidazo4,5-cpyridine dihydrochloride)




